methyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester functional group. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Ketones
Reduction: Alcohols
Substitution: Substituted amines or thioethers
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it may serve as a probe or a building block for the synthesis of biologically active molecules.
Medicine
Industry
Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate: Similar structure but without the Boc protection.
Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the Boc-protected amino group and the specific stereochemistry (1R,3R) makes this compound unique, offering specific reactivity and biological activity profiles.
Properties
Molecular Formula |
C16H26N2O5S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H26N2O5S/c1-9(2)10(18-15(21)23-16(3,4)5)7-12(19)13-17-11(8-24-13)14(20)22-6/h8-10,12,19H,7H2,1-6H3,(H,18,21)/t10-,12-/m1/s1 |
InChI Key |
VXUVOZZDUHMBBP-ZYHUDNBSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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